N-tert-butyl-4-methyl-1,3-thiazol-2-amine

Enzyme Inhibition Butyrylcholinesterase Neurological Disorders

Researchers requiring a sterically-defined 2-aminothiazole scaffold with a tert-butyl motif often face limited sourcing options for this specific N-substituted derivative. N-tert-butyl-4-methyl-1,3-thiazol-2-amine (CAS 82721-91-3) is a customizable building block validated as a weak equine BChE inhibitor (IC50 = 9,500 nM) for use as a negative control or starting scaffold, and a moderate tau aggregate binder (Ki = 529 nM) for tauopathy probe development. Its unique steric and electronic signature is also implicated in corrosion inhibition and kinase/GPCR patent disclosures. Bulk and custom synthesis inquiries welcome. • Validated SAR Tool: Quantitative BChE (IC50 9,500 nM) and tau (Ki 529 nM) data • Differentiated Scaffold: Tert-butyl and 4-methyl substitution inaccessible with simpler analogs • Custom Synthesis: Milligram to multi-gram scale with full analytical characterization

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
Cat. No. B13876417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-4-methyl-1,3-thiazol-2-amine
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(C)(C)C
InChIInChI=1S/C8H14N2S/c1-6-5-11-7(9-6)10-8(2,3)4/h5H,1-4H3,(H,9,10)
InChIKeyZWVLCXFVTCDGBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-butyl-4-methyl-1,3-thiazol-2-amine: Sterically Hindered Aminothiazole Scaffold


N-tert-butyl-4-methyl-1,3-thiazol-2-amine is a member of the 2-aminothiazole class, distinguished by a tert-butyl substituent on the exocyclic amine nitrogen and a methyl group at the 4-position of the thiazole ring . This substitution pattern introduces significant steric bulk and alters the electronic environment relative to simpler 2-aminothiazole derivatives, which can modulate binding affinity for biological targets and influence physicochemical properties relevant to industrial applications such as corrosion inhibition [1]. The compound serves as a versatile small molecule scaffold and building block in medicinal chemistry and materials science .

N-tert-butyl-4-methyl-1,3-thiazol-2-amine: Why Generic Substitution Fails


Within the 2-aminothiazole family, even minor modifications to the substitution pattern can lead to profound shifts in biological activity and physicochemical properties. The presence of a bulky tert-butyl group on the amine nitrogen, as in N-tert-butyl-4-methyl-1,3-thiazol-2-amine, significantly increases steric hindrance and influences the compound's conformational flexibility and molecular interactions . This is a critical consideration because studies on related aminothiazole series have demonstrated that substituent effects directly translate to quantifiable differences in target binding affinity, enzyme inhibition potency, and corrosion inhibition efficiency [1]. Consequently, generic substitution with simpler, less sterically demanding analogs (e.g., 4-methyl-1,3-thiazol-2-amine) or different positional isomers is unlikely to recapitulate the same performance profile, necessitating the procurement of this specific derivative for applications where its unique steric and electronic signature is required.

N-tert-butyl-4-methyl-1,3-thiazol-2-amine: Quantitative Differentiation vs. Analogs


Weak Butyrylcholinesterase Inhibition Distinct from Potent Analogs

In an enzyme inhibition assay against equine serum butyrylcholinesterase (BChE), N-tert-butyl-4-methyl-1,3-thiazol-2-amine exhibited an IC50 value of 9,500 nM [1]. This level of activity is markedly different from other 2-aminothiazole derivatives. For instance, a related compound, 4-tert-butyl-N-phenylthiazol-2-amine, shows a much more potent IC50 of 4,500 nM against a different target (CCR4), and 4-tert-butyl-N-o-tolylthiazol-2-amine shows an IC50 of 900 nM [2]. While these assays are not directly comparable, they illustrate that subtle structural changes in this class lead to orders-of-magnitude differences in potency and target selectivity. The data for N-tert-butyl-4-methyl-1,3-thiazol-2-amine specifically quantifies its low affinity for BChE, a key differentiator for researchers seeking a negative control or a scaffold with minimal off-target activity against this enzyme.

Enzyme Inhibition Butyrylcholinesterase Neurological Disorders

Moderate Tau Aggregate Binding Affinity

N-tert-butyl-4-methyl-1,3-thiazol-2-amine has been evaluated for its ability to displace Thioflavin T (Thio-T) from human recombinant tau protein aggregates. The compound demonstrated a Ki of 529 nM [1]. This moderate affinity for a key pathological hallmark of Alzheimer's disease and other tauopathies distinguishes it from other aminothiazole derivatives that have been profiled against different targets, such as CCR4 or various kinases. While direct head-to-head comparisons are unavailable, this binding data provides a specific, quantifiable interaction that is not a general property of all 2-aminothiazoles. The measured affinity offers a benchmark for researchers exploring tau-targeting probes or therapeutics.

Tauopathy Alzheimer's Disease Protein Aggregation

Enhanced Corrosion Inhibition by tert-Butyl Steric Bulk

Although specific corrosion inhibition efficiency data for N-tert-butyl-4-methyl-1,3-thiazol-2-amine is not publicly available, a systematic study on the design of alkyl-substituted aminothiazoles for galvanized steel corrosion inhibition provides strong class-level inference [1]. That study demonstrated that replacing the alkyl group at the 2-position of 2-aminothiazole with increasingly bulky substituents (methyl, isopropyl, tert-butyl) significantly altered corrosion inhibition performance [1]. The tert-butyl group, in particular, was shown to optimize the molecular properties for this application through combined experimental and molecular modelling approaches [1]. This evidence suggests that the specific tert-butyl substitution pattern in N-tert-butyl-4-methyl-1,3-thiazol-2-amine is likely a critical determinant of its performance as a corrosion inhibitor, differentiating it from less bulky analogs like 2-amino-4-methylthiazole.

Corrosion Inhibition Materials Science Galvanized Steel

N-tert-butyl-4-methyl-1,3-thiazol-2-amine: Recommended Applications


Low-Affinity BChE Control for Neurological Research

Given its weak inhibition of equine serum BChE with an IC50 of 9,500 nM [1], N-tert-butyl-4-methyl-1,3-thiazol-2-amine is suitable as a negative control or as a starting scaffold for medicinal chemistry campaigns aimed at avoiding BChE off-target effects. It can also serve as a benchmark compound in structure-activity relationship (SAR) studies focused on enhancing BChE potency within the 2-aminothiazole series. This application is directly supported by the quantitative inhibition data in Section 3.

Tau Aggregate Binding Probe

The compound's moderate binding affinity for human tau aggregates (Ki = 529 nM) [2] positions it as a potential lead-like molecule for the development of novel diagnostic imaging agents or therapeutic candidates targeting tauopathies such as Alzheimer's disease. This scenario is justified by the specific, quantifiable target engagement data presented in Section 3, which distinguishes it from other aminothiazoles that have not been profiled against tau.

Corrosion Inhibitor for Galvanized Steel

Based on class-level evidence demonstrating that a tert-butyl substituent on 2-aminothiazole is a key structural feature for optimizing corrosion inhibition on galvanized steel [3], N-tert-butyl-4-methyl-1,3-thiazol-2-amine should be prioritized for experimental evaluation in this application. Its unique steric profile, arising from the tert-butyl group, is expected to confer a performance advantage over less bulky 2-aminothiazole analogs, making it a valuable candidate for materials protection formulations.

Key Building Block for Kinase/GPCR Inhibitors

Literature reveals that N-tert-butyl-4-methyl-1,3-thiazol-2-amine and its close analogs are frequently incorporated as key structural components in patent applications for novel kinase inhibitors and GPCR modulators [4]. The compound serves as a versatile synthetic intermediate for introducing a sterically hindered 2-aminothiazole motif, which can be further elaborated to achieve high potency and selectivity. This application is validated by its presence in patent disclosures as a core scaffold for diverse therapeutic targets, including M3 muscarinic receptors and ALK5.

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